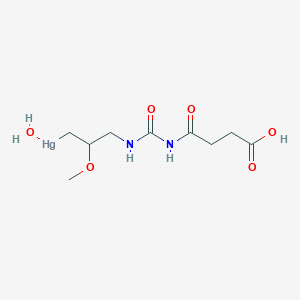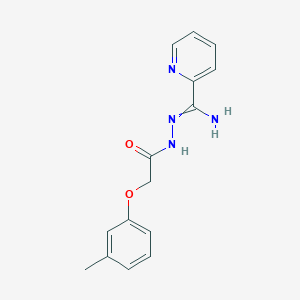
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone, also known as CPPNM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPPNM is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. CPPNM is a crystalline solid that is soluble in organic solvents and has a molecular weight of 328.4 g/mol. In
Aplicaciones Científicas De Investigación
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By modulating the activity of the NMDA receptor, (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone can enhance synaptic plasticity and improve cognitive function. (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has also been studied for its potential as a treatment for depression, anxiety, and other neuropsychiatric disorders.
Mecanismo De Acción
The mechanism of action of (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone involves its interaction with the NMDA receptor. (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone binds to a specific site on the NMDA receptor, known as the glycine site, and enhances the activity of the receptor by increasing the affinity of glycine for its binding site. This results in increased activation of the receptor and enhanced synaptic plasticity.
Biochemical and Physiological Effects
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation, a process that is crucial for learning and memory. (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which can improve mood and cognitive function. In addition, (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly soluble in organic solvents, which makes it easy to use in experiments. However, (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone has some limitations as well. It is a hazardous chemical that requires careful handling and disposal. In addition, its effects on the NMDA receptor can be complex and difficult to interpret, which can make it challenging to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone. One area of interest is the development of more potent and selective allosteric modulators of the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone for neuropsychiatric disorders. Finally, research on the biochemical and physiological effects of (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone may shed light on the mechanisms underlying synaptic plasticity and cognitive function.
Métodos De Síntesis
(4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone can be synthesized through a multistep process that involves the reaction of piperazine with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from a suitable solvent. The synthesis of (4-Cycloheptylpiperazin-1-yl)(4-nitrophenyl)methanone is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Propiedades
Fórmula molecular |
C18H25N3O3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(4-cycloheptylpiperazin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H25N3O3/c22-18(15-7-9-17(10-8-15)21(23)24)20-13-11-19(12-14-20)16-5-3-1-2-4-6-16/h7-10,16H,1-6,11-14H2 |
Clave InChI |
VCXWPSCAHFKZMO-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)


![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)